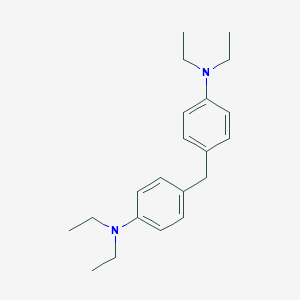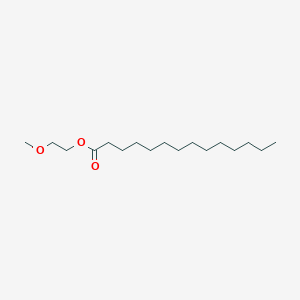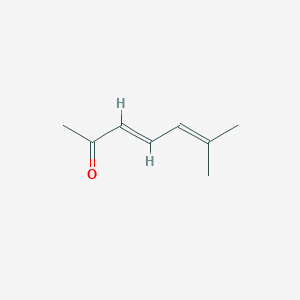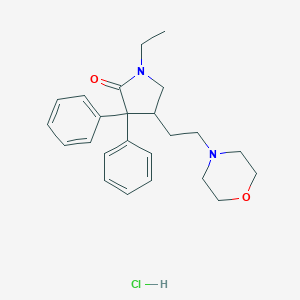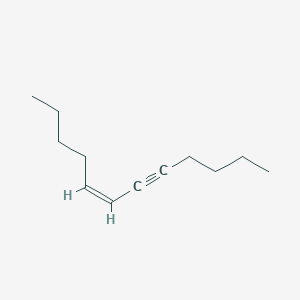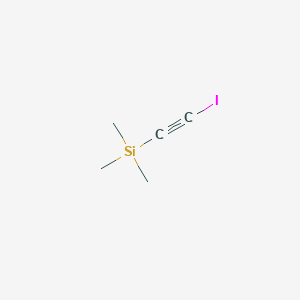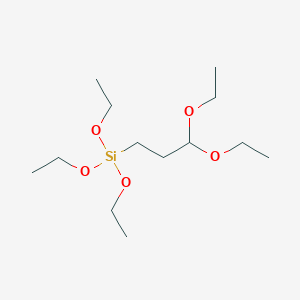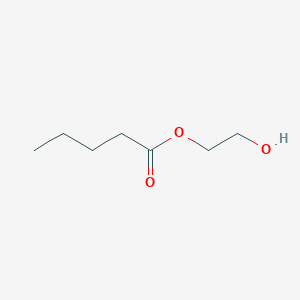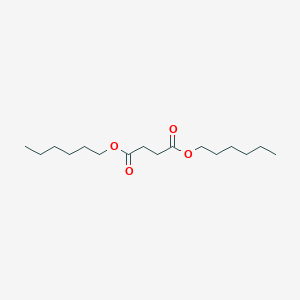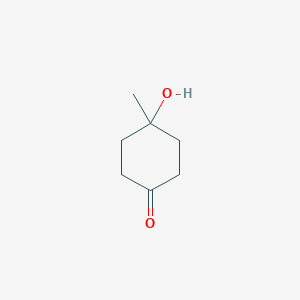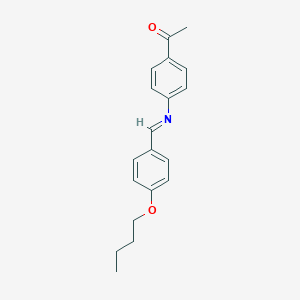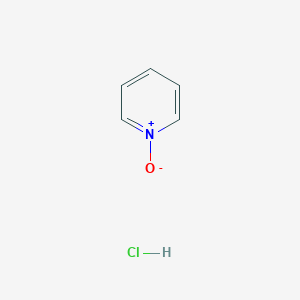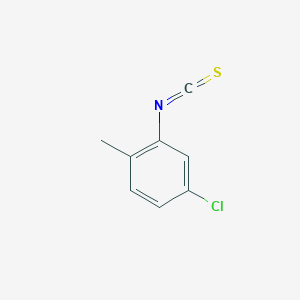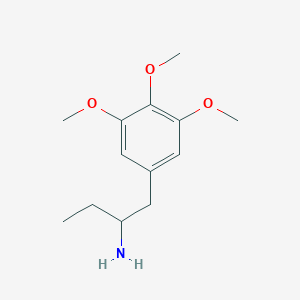
1-(3,4,5-Trimethoxyphenyl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4,5-Trimethoxyphenyl)butan-2-amine, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1990s by Alexander Shulgin, a renowned chemist and pharmacologist, and has been studied for its psychoactive properties. TMA-2 is a potent hallucinogen that has been shown to produce altered states of consciousness, visual and auditory hallucinations, and changes in mood and perception.
Mecanismo De Acción
The exact mechanism of action of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, perception, and cognition. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine may also affect other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its psychoactive effects.
Efectos Bioquímicos Y Fisiológicos
1-(3,4,5-Trimethoxyphenyl)butan-2-amine has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine has been shown to produce visual and auditory hallucinations, changes in mood and perception, and altered states of consciousness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4,5-Trimethoxyphenyl)butan-2-amine in lab experiments is its potent psychoactive effects, which may allow researchers to study the mechanisms underlying altered states of consciousness and perception. However, the complex synthesis of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine and its potential for abuse and misuse may limit its use in research. Additionally, the potential for adverse effects and the lack of standardized dosing protocols may make it difficult to conduct controlled experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(3,4,5-Trimethoxyphenyl)butan-2-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine may also serve as a lead compound for the development of new psychoactive drugs with improved safety and efficacy profiles. Additionally, further research is needed to fully understand the mechanisms underlying 1-(3,4,5-Trimethoxyphenyl)butan-2-amine's psychoactive effects and its potential for abuse and misuse.
Métodos De Síntesis
The synthesis of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. The nitrostyrene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then acylated with butanoyl chloride to form 1-(3,4,5-Trimethoxyphenyl)butan-2-amine. The synthesis of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
1-(3,4,5-Trimethoxyphenyl)butan-2-amine has been studied for its psychoactive properties and its potential therapeutic applications. It has been shown to produce altered states of consciousness and changes in mood and perception, which may be useful in the treatment of certain psychiatric disorders. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine has also been studied for its potential use in drug discovery, as it may serve as a lead compound for the development of new psychoactive drugs.
Propiedades
Número CAS |
17097-73-3 |
|---|---|
Nombre del producto |
1-(3,4,5-Trimethoxyphenyl)butan-2-amine |
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
1-(3,4,5-trimethoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO3/c1-5-10(14)6-9-7-11(15-2)13(17-4)12(8-9)16-3/h7-8,10H,5-6,14H2,1-4H3 |
Clave InChI |
DCYONQVUAUEKAJ-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
SMILES canónico |
CCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



